Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride
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Overview
Description
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride is an organic compound with the chemical formula C12H16ClFN2O3 and a molecular weight of 290.72 g/mol . This compound is also known by its IUPAC name, ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate hydrochloride . It is a white powder that is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride involves several steps. One common method includes the reaction of ethyl 2-bromo-2-methylpropanoate with 4-amino-2-fluorobenzamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and packaged in various forms, including plastic pails, fiber drums, and steel drums .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for hydrolysis reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while oxidation might produce a different set of products .
Scientific Research Applications
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride include:
- Ethyl N-(4-amino-2-fluorobenzoyl)alaninate hydrochloride
- Alanine, N-(4-amino-2-fluorobenzoyl)-, ethyl ester, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWBMBCJRHAZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=C(C=C(C=C1)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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